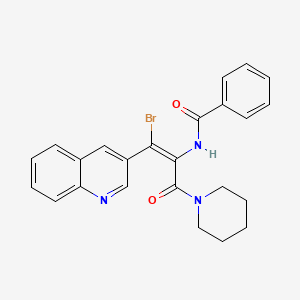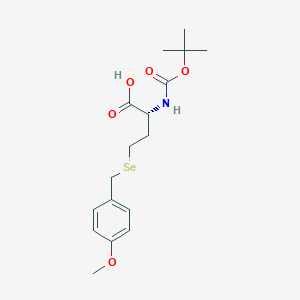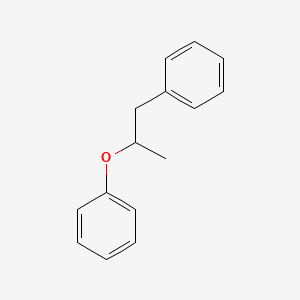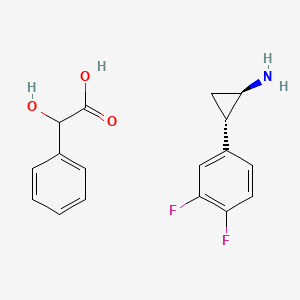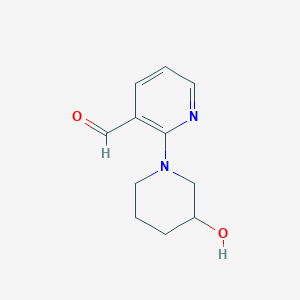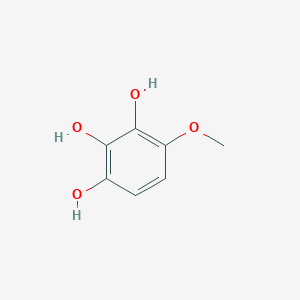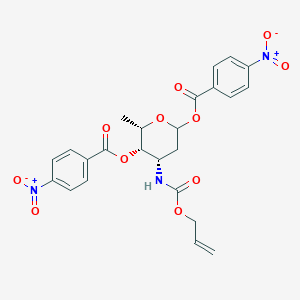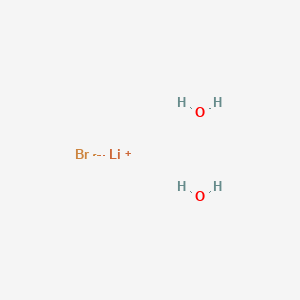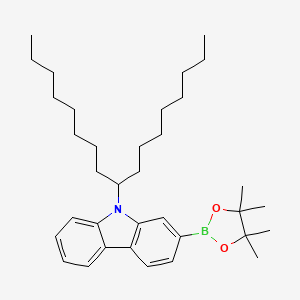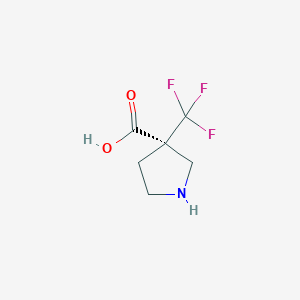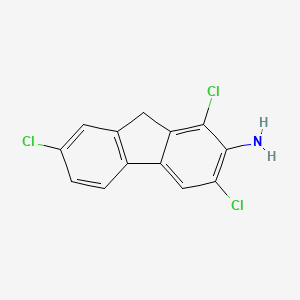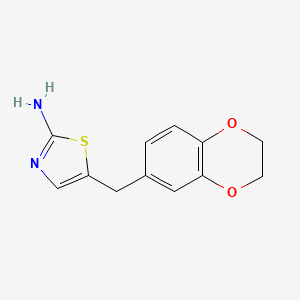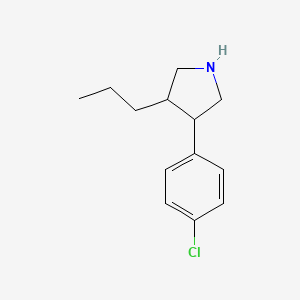
3-(4-Chlorophenyl)-4-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chlorophenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-propylpyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The starting materials, 4-chlorobenzaldehyde and propylamine, are readily available and cost-effective, making the industrial synthesis economically viable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-4-propylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural pathways. The exact pathways and targets are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-methylpyrrolidine
- 3-(4-Chlorophenyl)-4-ethylpyrrolidine
- 3-(4-Chlorophenyl)-4-butylpyrrolidine
Uniqueness
3-(4-Chlorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and pharmacokinetic profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-propylpyrrolidine |
InChI |
InChI=1S/C13H18ClN/c1-2-3-11-8-15-9-13(11)10-4-6-12(14)7-5-10/h4-7,11,13,15H,2-3,8-9H2,1H3 |
InChI Key |
ZXSYCMRLLFFUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


